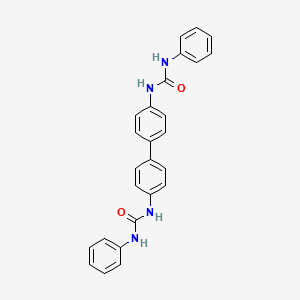![molecular formula C18H18FN3O2S B3556636 4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide](/img/structure/B3556636.png)
4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide
Descripción general
Descripción
4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has a unique chemical structure that makes it a potential candidate for various applications, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound X has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to be a major mechanism of its anticancer activity.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit cell growth and proliferation, induce apoptosis, and inhibit the activity of certain enzymes and proteins. In addition, this compound X has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide X has several advantages for lab experiments, including its high purity and yield, its potent anticancer activity, and its potential use as a molecular probe in biological research. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide X. One potential direction is the development of more potent and selective analogs of this compound X for use in medicinal chemistry and drug discovery. Another direction is the study of the mechanism of action of this compound X in more detail, which could lead to the identification of new targets for cancer therapy. In addition, the use of this compound X as a molecular probe in biological research could lead to new insights into the function of various proteins and enzymes.
Aplicaciones Científicas De Investigación
4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound X has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, this compound X has been studied for its potential use as a molecular probe in biological research, where it can be used to study the mechanism of action of various proteins and enzymes.
Propiedades
IUPAC Name |
4-cyano-N,N-diethyl-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-4-22(5-2)18(24)15-11(3)13(10-20)17(25-15)21-16(23)12-8-6-7-9-14(12)19/h6-9H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBMHQXPYYWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3556556.png)
![3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-methylphenyl)acetamide]](/img/structure/B3556569.png)

![3'-(2-furyl)-8',9'-dimethoxy-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3556574.png)
![N,N'-[5-(4-hydroxyphenoxy)-1,3-phenylene]dibenzamide](/img/structure/B3556577.png)
![ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3556584.png)
![1,3-bis{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B3556595.png)


![N-cyclohexyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3556618.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556646.png)
![3-(1-piperidinyl)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B3556657.png)
![3-({2-chloro-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3556663.png)